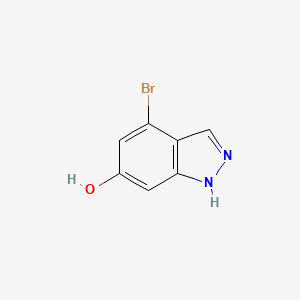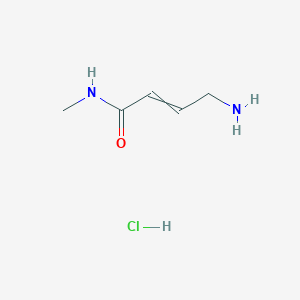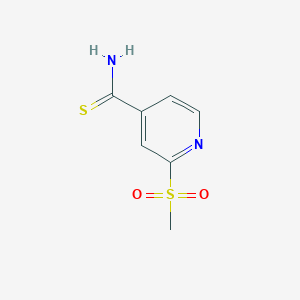
2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride
Overview
Description
2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride (AEPh-HCl) is a novel compound with potential applications in the pharmaceutical and biotechnological industries. It is a derivative of phthalazinone, which is an aromatic heterocyclic compound containing an amine group, and is the hydrochloride salt of the compound. AEPh-HCl has been used for a variety of purposes, including as a substrate for the enzymatic synthesis of amino acids, as an inhibitor of enzymes involved in the metabolism of drugs, and for the synthesis of peptides.
Scientific Research Applications
Antimicrobial Activity
Research has focused on synthesizing derivatives of phthalazinone with expected antimicrobial activity. For example, novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives were synthesized, showing promising antimicrobial properties. These compounds were prepared through various reactions, including Mannich reactions, to produce Mannich bases with potential antimicrobial applications (Abubshait et al., 2011).
Anti-inflammatory and Analgesic Agents
Another area of application is the synthesis of compounds with anti-inflammatory and analgesic properties. Pyridines, pyrimidinones, and oxazinones were synthesized using citrazinic acid as a starting material, demonstrating significant anti-inflammatory activity comparable to Prednisolone®, a reference drug (Amr et al., 2007).
Material Science
Phthalazinone derivatives have also found applications in material science, particularly in the synthesis of aromatic polyamides. These compounds exhibit improved solubility and thermal stability, making them suitable for various industrial applications. The introduction of phthalazinone and ether linkages into polyamides enhances their properties, indicating potential uses in high-performance materials (Cheng et al., 2002).
properties
IUPAC Name |
2-(2-aminoethyl)phthalazin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-5-6-13-10(14)9-4-2-1-3-8(9)7-12-13;/h1-4,7H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCLVQCYEKQIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide](/img/structure/B1532189.png)
![[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1532191.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532197.png)







